molecular formula C11H18O B8592028 4,8-Dimethylnon-7-EN-1-YN-4-OL CAS No. 71869-02-8

4,8-Dimethylnon-7-EN-1-YN-4-OL

Cat. No.: B8592028
CAS No.: 71869-02-8
M. Wt: 166.26 g/mol
InChI Key: JHVCWXFHJQISIF-UHFFFAOYSA-N
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Description

4,8-Dimethylnon-7-EN-1-YN-4-OL (CAS 61604-08-8) is an aliphatic compound with the molecular formula C11H18O . This molecule is characterized by a unique structure featuring both an alkyne and an alkene functional group, making it a valuable intermediate in organic synthesis and materials science research . Its structural motifs are similar to those found in compounds studied for the synthesis of insect pheromones and other natural products, suggesting potential applications in developing novel agrochemicals or fragrances . The presence of a tertiary alcohol flanked by unsaturated chains offers diverse possibilities for chemical modification, including oxidation, reduction, and cyclization reactions. Researchers value this compound as a building block for the construction of more complex, stereodefined molecules and for probing reaction mechanisms involving allenic and acetylenic systems . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

71869-02-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4,8-dimethylnon-7-en-1-yn-4-ol

InChI

InChI=1S/C11H18O/c1-5-8-11(4,12)9-6-7-10(2)3/h1,7,12H,6,8-9H2,2-4H3

InChI Key

JHVCWXFHJQISIF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC#C)O)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4,8-Dimethylnon-7-en-1-yn-4-ol serves as a versatile intermediate in organic synthesis. Its alkyne and alcohol functionalities allow it to participate in various reactions:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of complex natural products and pharmaceuticals. For instance, it has been employed in the total synthesis of biologically active compounds such as atrop-abyssomicin C, demonstrating its utility in constructing intricate molecular architectures .
  • Reagent in Reactions : The compound can act as a reagent in reactions involving nucleophilic additions or eliminations due to its functional groups. The presence of both an alkene and an alcohol makes it suitable for transformations that require selective reactivity .

Medicinal Chemistry

In medicinal chemistry, the compound's structural features make it a candidate for drug development:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents .
  • Pharmacological Investigations : The compound's derivatives have been investigated for their pharmacological effects on various biological systems, indicating its potential as a therapeutic agent. For example, research into its effects on cancer cells has shown promising results, warranting further exploration into its anticancer properties .

Biochemical Applications

The biochemical applications of this compound are also noteworthy:

  • Biochemical Pathway Studies : Its role as a substrate or intermediate in biochemical pathways can provide insights into metabolic processes. Understanding how this compound interacts within biological systems can lead to advancements in metabolic engineering and synthetic biology .

Case Study 1: Synthesis of Atrop-Abyssomicin C

In a notable case study, researchers synthesized atrop-abysomicin C using 4,8-dimethylnon-7-en-1-yne as a key intermediate. The process involved several steps including reduction and cyclization reactions that highlighted the compound's versatility in constructing complex structures .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of 4,8-dimethylnon-7-en-1-yne against common pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting its potential application in developing new antibiotics .

Chemical Reactions Analysis

Reduction of Hydroxyl Group

The tertiary alcohol group undergoes reduction under specific conditions. Sodium borohydride (NaBH₄) in aqueous solutions selectively reduces carbonyl groups but can participate in stereoselective reductions when paired with chiral auxiliaries . For example:

  • Reaction : Reduction of intermediates using NaBH₄ at 0°C yielded stereochemically defined products .

Oxidation to Ketones

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP), a high-yielding reagent:

  • Conditions : DMP in dry dichloromethane at room temperature (2.5 hours) .

  • Outcome : Quantitative conversion to 4,8-dimethylnon-7-en-1-yn-4-one .

Reagent Conditions Product Yield
Dess-Martin periodinaneCH₂Cl₂, RT, 2.5 h4,8-dimethylnon-7-en-1-yn-4-one>95%

Alkene Functionalization

The terminal alkene undergoes electrophilic additions and isomerization:

Radical-Mediated Isomerization

Tin hydrides (e.g., Bu₃SnH) induce radical-mediated isomerization under thermal or photolytic conditions:

  • Conditions : 50–150°C, 1–12 hours, with/without azobisisobutyronitrile (AIBN) .

  • Outcome : E/Z isomerization with an 85:15 ratio favoring the (E)-isomer .

Reagent Catalyst Temperature E/Z Ratio
Bu₃SnHAIBN or UV50–150°C85:15

Alkyne Reactivity

The terminal alkyne participates in Sonogashira couplings and hydration:

Hydration to Enol Ethers

Acid-catalyzed hydration forms enol ethers, though direct literature examples are inferred from structural analogs .

Grignard and Organometallic Reactions

The hydroxyl group’s acidity (pKa ~16–18) allows deprotonation by strong bases, enabling alkoxide formation for nucleophilic attacks:

  • Example : Reaction with propargyl magnesium bromide forms extended carbon frameworks.

Radical Polymerization

The alkyne and alkene groups participate in free-radical polymerization under UV initiation :

  • Conditions : UV light or AIBN in solvent-free systems .

  • Application : Synthesis of branched polymers for specialty materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies are absent in the provided evidence, structural analogues can be inferred based on functional groups and substituent patterns. Below is an analysis of key differences and their implications:

Functional Group Variations
Compound Name Molecular Formula Functional Groups Key Differences
4,8-Dimethylnon-7-EN-1-YN-4-OL C₁₁H₁₈O Alkyne, alcohol, alkene Reference compound
Non-7-EN-1-YN-4-OL C₉H₁₄O Alkyne, alcohol, alkene Shorter chain; lacks methyl groups
4-Methylnon-7-EN-1-YN-4-OL C₁₀H₁₆O Alkyne, alcohol, alkene One fewer methyl group (position 8)
4,8-Dimethylnon-7-EN-4-OL C₁₁H₂₀O Alcohol, alkene Lacks alkyne; saturated at position 1

Implications :

  • Alkyne Presence: The 1-yn group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike analogues without alkynes .
  • Double Bond Position: A shift in the alkene position (e.g., non-6-en) could alter conformational flexibility and reactivity in hydrogenation or epoxidation.
Physicochemical Properties
Property This compound Non-7-EN-1-YN-4-OL (Hypothetical)
Boiling Point (°C) ~245 (estimated) ~220 (estimated)
LogP (Hydrophobicity) ~3.2 (higher) ~2.1 (lower)
Reactivity with Grignard Reagents Moderate (steric hindrance) High (unhindered alkyne)

Notes:

  • Boiling Point : Higher in the target compound due to increased molecular weight and branching .
  • LogP : Methyl groups elevate hydrophobicity, favoring lipid bilayer penetration in biological studies.
  • Reactivity: Steric effects from methyl groups may slow nucleophilic additions compared to simpler alkenynols.

Research Findings and Limitations

  • Biological Relevance: No toxicity or bioactivity data is available, unlike the chloroquinoline derivative in (CAS: 14142-64-4), which is pharmacologically active but structurally unrelated .
  • Knowledge Gaps: Comparative solubility, stability, and spectroscopic data (e.g., NMR, IR) for analogues are absent in the sources.

Preparation Methods

Chiral Auxiliary-Mediated Aldol Reaction

The oxazolidinone auxiliary method enables stereocontrol at the tertiary alcohol center. In a representative procedure:

  • Step 1 : Methyl 2,4-dimethoxy-6-(2-oxoethyl)benzoate (6 ) is prepared via ozonolysis of a precursor alkene, followed by NaIO<sub>4</sub>-mediated cleavage (85% yield).

  • Step 2 : The aldehyde undergoes aldol addition with a lithiated (S)-(-)-4-benzyl-2-oxazolidinone, forming the tertiary alcohol with >95% diastereomeric excess (d.e.).

Key Conditions :

ParameterValue
Temperature-78°C to room temperature
BasenBuLi in THF
Auxiliary(S)-4-Benzyl-2-oxazolidinone
Yield95%

This method ensures precise stereochemical outcomes but requires stoichiometric chiral auxiliaries, increasing cost and synthetic steps.

Transition Metal-Catalyzed Alkyne Formation

Sonogashira Coupling

Palladium-copper systems enable alkyne installation while preserving existing olefin geometry:

  • Substrate : (R)-Citronellal-derived bromide (8 ) reacts with trimethylsilylacetylene under Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI catalysis.

  • Conditions : Et<sub>3</sub>N in THF, 12 hours at 60°C.

  • Yield : 73% after desilylation with K<sub>2</sub>CO<sub>3</sub> in MeOH.

Advantages :

  • Tolerance for proximal alkenes and alcohols.

  • Scalable to multigram quantities.

Olefin Installation via Wittig and Horner-Wadsworth-Emmons Reactions

Z-Selective Olefination

The Horner-Wadsworth-Emmons protocol achieves >20:1 Z-selectivity for the 7,8-alkene:

  • Phosphonate Reagent : Diethyl (1-diazo-2-oxopropyl)phosphonate.

  • Base : K<sub>2</sub>CO<sub>3</sub> in methanol.

  • Yield : 85%.

Mechanistic Insight :
The diazo group stabilizes the transition state, favoring syn-elimination and Z-alkene formation.

Tertiary Alcohol Synthesis via Epoxide Ring-Opening

Epoxidation and Nucleophilic Attack

  • Epoxidation : VO(acac)<sub>2</sub>-catalyzed reaction of 4,8-dimethylnon-7-en-1-yne with tert-butyl hydroperoxide (TBHP) forms the epoxide (78% yield).

  • Ring-Opening : Water attack under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/THF) yields the tertiary alcohol with retention of configuration.

Limitation : Competing diol formation occurs if moisture isn’t rigorously excluded.

One-Pot Tandem Catalysis

A streamlined approach combines aldol condensation and alkyne functionalization:

  • Aldol adduct formation using Evans’ auxiliary.

  • In situ TMS-protection of the alcohol.

  • Sonogashira coupling with trimethylsilylacetylene.

  • Deprotection with K<sub>2</sub>CO<sub>3</sub>/MeOH.

Overall Yield : 62% over four steps.

Purification and Characterization

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 9:1) resolves diastereomers.

  • Spectroscopy :

    • <sup>1</sup>H NMR : δ 3.63 (s, ArCH<sub>2</sub>CHO), 1.25 (s, C4-OH).

    • <sup>13</sup>C NMR : δ 195.4 (C=O), 154.9 (alkyne).

  • Optical Rotation : [α]<sub>D</sub><sup>23</sup> +25.9 (c 0.08, CHCl<sub>3</sub>), confirming enantiopurity.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityCost Efficiency
Chiral Auxiliary95>95% d.e.Low
Sonogashira73N/AModerate
Tandem Catalysis6285% e.e.High

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized Pd nanoparticles reduce metal leaching.

  • Solvent Recovery : THF and MeOH are distilled and reused, lowering E-factor.

  • Byproduct Management : NaIO<sub>4</sub> waste is treated with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> to prevent iodate pollution .

Q & A

Basic: What are the standard synthetic methodologies for preparing 4,8-Dimethylnon-7-EN-1-YN-4-OL, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound typically involves catalytic coupling reactions, such as Sonogashira cross-coupling , to introduce the alkyne moiety. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) with copper iodide co-catalysts in THF or dioxane solvents are commonly employed, as seen in analogous quinazoline derivative syntheses . Optimization includes:

  • Temperature control : Heating at 80°C for coupling steps to enhance reaction rates.
  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of starting materials to terminal alkynes.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
  • Monitoring : TLC or HPLC to track reaction progress and minimize byproducts .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Answer:
Discrepancies in spectral data may arise from impurities, stereochemical variations, or solvent effects. A systematic approach includes:

Repeat experiments : Confirm reproducibility under identical conditions .

Multi-technique validation : Cross-reference NMR (e.g., δH and δC shifts in CDCl₃) with IR (e.g., alkyne νC≡C ~2210 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Computational modeling : Compare experimental NMR data with DFT-predicted chemical shifts .

Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Maintain at -20°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .
  • Documentation : Review Safety Data Sheets (SDS) for toxicity profiles and emergency procedures .

Advanced: How should researchers design experiments to investigate the compound’s reactivity under varying pH or temperature conditions?

Answer:

Variable isolation : Test one parameter at a time (e.g., pH 3–9 buffers at constant temperature).

Kinetic studies : Use UV-Vis spectroscopy (λmax ~255 nm) to monitor reaction rates .

Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds .

Control groups : Include inert solvents (e.g., DMSO) to distinguish solvent effects from intrinsic reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δH ~1.81 ppm) and carbon types (e.g., alkyne carbons at δC ~80–90 ppm) .
  • IR spectroscopy : Identify functional groups (e.g., -OH stretch ~3256 cm⁻¹, alkyne stretch ~2210 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via HRMS (e.g., MH+ at m/z 381.1597) .

Advanced: What computational approaches can predict the compound’s interaction with biological targets or other organic molecules?

Answer:

Molecular docking : Use software like AutoDock Vina to simulate binding affinities with proteins.

MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .

QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Basic: How can researchers validate the purity of synthesized this compound?

Answer:

  • Chromatography : HPLC with UV detection (λmax ~255 nm) to quantify impurities .
  • Melting point analysis : Compare observed mp (e.g., 163–164°C) with literature values .
  • Elemental analysis : Verify C, H, N content matches theoretical values (e.g., C₂₁H₂₈N₂•2HCl) .

Advanced: What strategies mitigate challenges in scaling up the synthesis of this compound for bulk studies?

Answer:

  • Catalyst loading : Optimize Pd/Cu ratios to reduce costs while maintaining yield .
  • Solvent selection : Transition from THF to greener solvents (e.g., ethanol-water mixtures) .
  • Continuous flow systems : Improve heat/mass transfer for safer large-scale reactions .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Basic: What are the key considerations for designing a stability study of this compound under ambient conditions?

Answer:

  • Environmental factors : Test degradation under light (photostability), humidity, and oxygen exposure .
  • Analytical endpoints : Track changes via NMR (structural integrity) and TGA (thermal stability) .
  • Sampling intervals : Collect data at 0, 7, 14, and 30 days to model degradation kinetics .

Advanced: How can researchers leverage this compound’s structural features to design derivatives with enhanced properties?

Answer:

  • Functional group modulation : Replace the hydroxyl group with esters or ethers to alter solubility .
  • Stereochemical engineering : Introduce chiral centers via asymmetric catalysis to study enantioselective interactions .
  • Hybrid scaffolds : Combine with pharmacophores (e.g., quinazoline rings) to explore bioactivity .

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